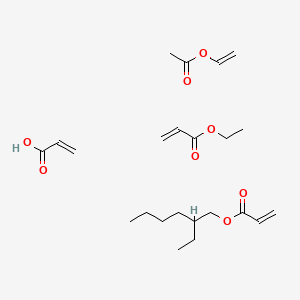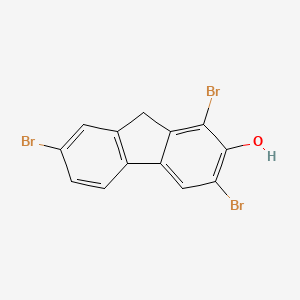![molecular formula C20H14O2 B14639962 [1,1'-Binaphthalene]-2,3-diol CAS No. 51746-06-6](/img/structure/B14639962.png)
[1,1'-Binaphthalene]-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Binaphthalene]-2,3-diol: is a chiral organic compound that has garnered significant attention in the field of asymmetric synthesis and catalysis. This compound is characterized by its two naphthalene rings connected at the 1-position, with hydroxyl groups at the 2 and 3 positions. The unique structure of [1,1’-Binaphthalene]-2,3-diol allows it to serve as a versatile ligand in various chemical reactions, making it a valuable tool in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Binaphthalene]-2,3-diol typically involves the oxidative coupling of 2-naphthol. One common method employs FeCl3 as the oxidizing agent in a solvent such as chloroform or dichloromethane . The reaction is carried out under an inert atmosphere, often nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of [1,1’-Binaphthalene]-2,3-diol can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing waste. The use of green chemistry principles, such as employing Cu-Montmorillonite as a catalyst, has also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: [1,1’-Binaphthalene]-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution often employs like as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Binaphthalene]-2,3-diol is widely used as a chiral ligand in asymmetric synthesis. It plays a crucial role in the formation of chiral catalysts for reactions such as the Suzuki-Miyaura coupling and asymmetric hydrogenation .
Biology and Medicine: In biological research, derivatives of [1,1’-Binaphthalene]-2,3-diol have been investigated for their potential as enzyme inhibitors and in the development of new pharmaceuticals. Its chiral properties make it a valuable tool in the study of enzyme mechanisms and drug design .
Industry: Industrially, [1,1’-Binaphthalene]-2,3-diol is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it an essential component in various catalytic processes .
Mécanisme D'action
The mechanism by which [1,1’-Binaphthalene]-2,3-diol exerts its effects is primarily through its role as a chiral ligand. It forms complexes with metal ions, creating a chiral environment that facilitates asymmetric catalysis. The molecular targets include various metal centers, and the pathways involved often pertain to the activation of substrates in catalytic cycles .
Comparaison Avec Des Composés Similaires
- [1,1’-Binaphthalene]-2,2’-diol (BINOL)
- [1,1’-Binaphthalene]-8,8’-diyl bis(diphenylphosphane) (BINAP)
Comparison: While [1,1’-Binaphthalene]-2,3-diol shares structural similarities with BINOL and BINAP, it is unique in its substitution pattern, which imparts different electronic and steric properties. This uniqueness allows it to be used in specific reactions where other binaphthalene derivatives may not be as effective .
Propriétés
Numéro CAS |
51746-06-6 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
1-naphthalen-1-ylnaphthalene-2,3-diol |
InChI |
InChI=1S/C20H14O2/c21-18-12-14-7-2-4-10-16(14)19(20(18)22)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,21-22H |
Clé InChI |
KZZNMIMGMUSNMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC4=CC=CC=C43)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

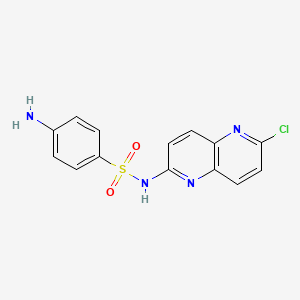
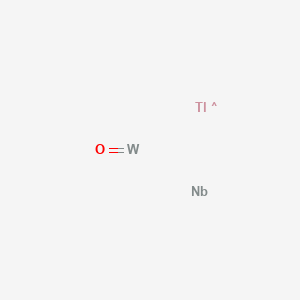
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
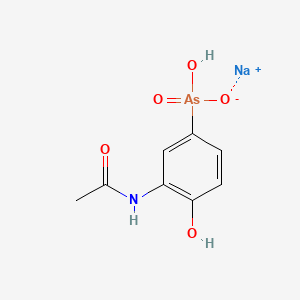
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
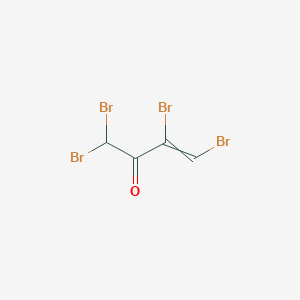
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
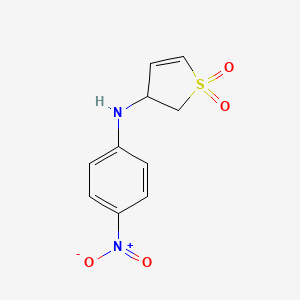
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
